molecular formula C22H25NO6 B4709216 propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate

propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate

Cat. No. B4709216
M. Wt: 399.4 g/mol
InChI Key: OLWNLUMLBNAJKT-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate, also known as PTAB, is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential applications in various fields, including medicine, materials science, and environmental science.

Mechanism of Action

The mechanism of action of propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis. This compound has been found to inhibit the expression of various proteins involved in cell proliferation and survival, including Bcl-2, Akt, and NF-κB. It has also been found to activate caspase-3, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to have insecticidal properties. In vivo studies have shown that this compound has low toxicity and does not cause any adverse effects in animals.

Advantages and Limitations for Lab Experiments

Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to study.

Future Directions

There are several future directions for the study of propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate. In the field of medicine, further studies are needed to determine the efficacy of this compound as a cancer treatment. Studies are also needed to determine the optimal dosage and administration route for this compound. In the field of materials science, further studies are needed to determine the optimal conditions for using this compound as a polymer additive. Studies are also needed to determine the properties of the resulting material. In the field of environmental science, further studies are needed to determine the efficacy of this compound as a pesticide and its potential impact on the environment. Overall, the study of this compound has the potential to lead to significant advances in various fields and should continue to be a focus of scientific research.

Scientific Research Applications

Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been studied for its potential application in the field of materials science. It has been found to have excellent thermal stability and can be used as a polymer additive to improve the properties of the resulting material. In the field of environmental science, this compound has been studied for its potential use as a pesticide due to its insecticidal properties.

properties

IUPAC Name

propyl 4-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-5-12-29-22(25)16-7-9-17(10-8-16)23-20(24)11-6-15-13-18(26-2)21(28-4)19(14-15)27-3/h6-11,13-14H,5,12H2,1-4H3,(H,23,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNLUMLBNAJKT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.